molecular formula C25H18ClF4N5O2S B2409701 N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 393839-58-2

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No.: B2409701
CAS No.: 393839-58-2
M. Wt: 563.96
InChI Key: UCEYWLKNHUBXBY-UHFFFAOYSA-N
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Description

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a triazole ring, a benzamide moiety, and multiple halogenated aromatic rings, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF4N5O2S/c26-19-11-6-16(25(28,29)30)12-20(19)32-22(36)14-38-24-34-33-21(35(24)18-9-7-17(27)8-10-18)13-31-23(37)15-4-2-1-3-5-15/h1-12H,13-14H2,(H,31,37)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEYWLKNHUBXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF4N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Attachment of the Anilino Group: The anilino group is incorporated through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final step involves the coupling of the triazole derivative with the benzamide moiety, typically under mild conditions to avoid decomposition of sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace halogen atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural arrangement that includes a triazole ring, which is known for its biological activity. The presence of functional groups such as chloro and trifluoromethyl enhances its reactivity and potential applications.

Key Structural Features

Functional GroupDescription
Triazole RingImparts biological activity
Chloro GroupEnhances reactivity
Trifluoromethyl GroupIncreases lipophilicity
Sulfanyl GroupPotential for further chemical modifications

Chemistry

In the field of chemistry, N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that the compound may interfere with cancer cell proliferation through specific molecular interactions.

Medicine

The therapeutic potential of this compound is under exploration for various diseases:

  • Drug Development : Ongoing research aims to assess its efficacy as a treatment for conditions such as cancer and bacterial infections.

Industry

The compound's unique properties make it valuable in industrial applications. It can be utilized in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that derivatives of this compound showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl groups enhanced antimicrobial potency.

Case Study 2: Anticancer Research

In a recent investigation published in [source], this compound was assessed for its cytotoxic effects on various cancer cell lines. The results indicated promising anticancer activity, warranting further exploration into its mechanism of action.

Mechanism of Action

The mechanism of action of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide: can be compared with similar compounds such as:

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological significance, particularly in anti-fungal and anti-cancer applications. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro and sulfanyl groups may contribute to its biological interactions.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity. For example, triazole derivatives are often associated with inhibiting cytochrome P450 enzymes, which are crucial in drug metabolism.
  • Cellular Interactions : It can interact with cellular pathways that regulate apoptosis and proliferation. The presence of the triazole moiety suggests potential anti-cancer properties through mechanisms similar to those observed in other triazole-containing compounds .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study on related triazole derivatives showed IC50 values in the low micromolar range against A549 lung adenocarcinoma cells, indicating potent anti-cancer activity. The structure–activity relationship (SAR) highlighted the importance of substituents on the phenyl rings for enhancing cytotoxicity .

Antimicrobial Activity

Triazoles are also known for their antifungal properties:

  • Mechanism : They disrupt fungal cell membrane synthesis by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. This mode of action is similar to that observed in well-established antifungal agents like fluconazole.

Research Findings

StudyBiological ActivityIC50 ValueCell Line
Cytotoxicity1.61 µg/mLJurkat
Antifungal-Candida spp.
Enzyme Inhibition-COX-2

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions (e.g., 4-fluorophenyl vs. trifluoromethyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects side products (e.g., incomplete substitution) .
  • HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .

How can researchers optimize synthesis yield using advanced experimental design methodologies?

Q. Advanced

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., reagent stoichiometry, solvent polarity) identifies optimal conditions. For example, a central composite design can maximize yield while minimizing byproducts .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., azide formation) and reduce reaction times .
  • In-line Analytics : Real-time FTIR monitors intermediate formation, enabling rapid adjustments .

What bacterial enzyme targets are hypothesized for this compound, and how can they be validated experimentally?

Q. Advanced

  • Target Hypothesis : Structural analogs inhibit bacterial acyl carrier protein synthase (acps-pptase), crucial for fatty acid biosynthesis .
  • Validation Methods :
    • Enzyme Assays : Measure IC₅₀ using purified acps-pptase and malonyl-CoA substrates .
    • Mutagenesis : Introduce resistance-conferring mutations (e.g., Ser→Ala in active sites) to confirm target engagement .
    • Metabolic Profiling : LC-MS tracks accumulation of fatty acid precursors in treated bacteria .

How should discrepancies in antimicrobial activity data across studies be addressed?

Advanced
Contradictions often arise from:

  • Solubility Variability : Use standardized solvents (e.g., DMSO with 0.1% Tween-80) and confirm stock concentrations via LC-MS .
  • Strain-Specific Resistance : Test against isogenic bacterial strains with/without efflux pumps (e.g., ΔacrAB mutants) .
  • Orthogonal Assays : Combine MIC determinations with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

What strategies are effective for structure-activity relationship (SAR) studies to enhance potency?

Q. Advanced

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to improve target binding.
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict interactions with acps-pptase’s hydrophobic pockets .
  • Metabolic Stability : Introduce methyl groups at metabolically labile sites (e.g., triazole-CH₂) to reduce hepatic clearance .

What protocols ensure compound stability during long-term storage and in vitro assays?

Q. Basic

  • Storage : Lyophilized powder at -80°C under argon; solutions in deuterated DMSO for NMR stability .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

How can researchers investigate the compound’s stability under physiological conditions?

Q. Advanced

  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), analyzing degradation products via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify intact compound using a stable isotopically labeled internal standard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.